molecular formula C18H17ClN2O3 B2745785 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one CAS No. 1707586-44-4

2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one

Cat. No. B2745785
M. Wt: 344.8
InChI Key: JIFAESNDDWSRAJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Novel quinazolinone derivatives have been evaluated for their potential as antimicrobial agents. Studies have identified compounds with excellent activity against several strains of bacteria, highlighting the scaffold's significance in developing new antimicrobials (Desai et al., 2011).
  • Antitumor Activity : The antitumor potential of quinazolin-4(3H)-ones has been explored, with some derivatives showing broad-spectrum effectiveness against numerous cancer cell lines. This suggests their role as useful templates for future development into more potent antitumor agents (Gawad et al., 2010).

Synthesis and Structural Analysis

  • Synthesis Methodologies : Research has led to the development of efficient synthetic methods for quinazolin-4(3H)-ones, with recent advancements improving the yield and purity of these compounds. These methods are foundational for producing quinazoline-based drugs and for combinatorial chemistry applications (Őrfi et al., 2004).
  • Structural and Electronic Properties : The structural and electronic properties of quinazoline derivatives have been analyzed through experimental and theoretical approaches. This includes X-ray crystallography and quantum chemical calculations, providing insights into the molecular stability and interactions that underpin their biological activities (Gandhi et al., 2020).

Anticonvulsant Activity

  • Anticonvulsant Properties : Certain quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, revealing compounds that offer protection against seizures with relatively low neurotoxicity. This showcases the potential for developing new anticonvulsant drugs based on the quinazolinone structure (Wolfe et al., 1990).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-21-17(22)13-5-3-4-6-14(13)20-18(21)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFAESNDDWSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one

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